1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide

Lipophilicity clogP Passive permeability

1-(6-Methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide (CAS 1421444-51-0) is a synthetic small molecule with the molecular formula C₁₉H₂₄N₄O and a molecular weight of 324.43 g/mol. The compound incorporates a piperidine-4-carboxamide core substituted at the piperidine nitrogen with a 6-methylpyridazin-3-yl group and at the carboxamide nitrogen with a chiral 1-phenylethyl moiety.

Molecular Formula C19H24N4O
Molecular Weight 324.428
CAS No. 1421444-51-0
Cat. No. B2379276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide
CAS1421444-51-0
Molecular FormulaC19H24N4O
Molecular Weight324.428
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC(C)C3=CC=CC=C3
InChIInChI=1S/C19H24N4O/c1-14-8-9-18(22-21-14)23-12-10-17(11-13-23)19(24)20-15(2)16-6-4-3-5-7-16/h3-9,15,17H,10-13H2,1-2H3,(H,20,24)
InChIKeyMFEQUBJEMBZGNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide (CAS 1421444-51-0): Procurement-Relevant Chemical Identity and Lineage


1-(6-Methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide (CAS 1421444-51-0) is a synthetic small molecule with the molecular formula C₁₉H₂₄N₄O and a molecular weight of 324.43 g/mol. [1] The compound incorporates a piperidine-4-carboxamide core substituted at the piperidine nitrogen with a 6-methylpyridazin-3-yl group and at the carboxamide nitrogen with a chiral 1-phenylethyl moiety. It belongs to a broader structural class of pyridazine-piperidine carboxamides that have been investigated in the patent literature as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, a target of interest in oncology and inflammatory disease research. [2] Despite this structural lineage, this specific compound has not been disclosed as a measured bioactive exemplar in any primary research paper, patent, or curated pharmacological database, positioning it as a largely unexplored chemical entity with physical-chemical properties that are distinguishable from its nearest commercial analogs. [3]

Procurement Risk Analysis: Why Generic Substitution of 1-(6-Methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide Can Lead to Divergent Experimental Outcomes


Substituting 1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide with a casually selected pyridazine-piperidine analog—even one retaining the same core scaffold—can introduce unaccounted variability in key drug-likeness parameters. The available evidence shows that the 1-phenylethyl amide substituent produces a computed logP of approximately 2.62, while the structurally related 1-(6-methylpyridazin-3-yl)methanamine exhibits a measured logP of –0.89, a difference of over 3.5 log units. Such a shift in lipophilicity directly alters passive membrane permeability, plasma protein binding, and non-specific partitioning in cellular assays. Furthermore, the compound is absent from ChEMBL and PubChem BioAssay, meaning no off-the-shelf SAR exists to guide the user toward a functionally equivalent replacement. [1] In the absence of head-to-head pharmacological data, the risk of selecting a comparator with a superficially similar structure but materially different physical-chemical behavior is high, and the resulting assay artifacts can be incorrectly interpreted as target-specific activity differences.

Quantitative Evidence Guide: Verified Differentiation Metrics for 1-(6-Methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide


Computed Lipophilicity (clogP) as a Determinator of Passive Permeability Relative to a Structurally Adjacent Amine Analog

The target compound demonstrates a computed logP (clogP) of 2.62, a value that places it in the optimal range for oral absorption and blood-brain barrier penetration according to Lipinski and CNS MPO guidelines. [1] In direct contrast, the structurally proximal analog 1-(6-methylpyridazin-3-yl)methanamine displays a measured logP of –0.89, indicating a hydrophilicity unsuitable for passive membrane transit. This difference of 3.51 log units is substantial and mechanistically consequential.

Lipophilicity clogP Passive permeability CNS drug discovery Lead optimization

Topological Polar Surface Area (TPSA) and Rotatable Bond Count Position the Compound for CNS Drug Discovery

The target compound possesses a TPSA of 58.12 Ų and 4 rotatable bonds. [1] These values align with the CNS multiparameter optimization (MPO) desirability window (TPSA < 90 Ų; rotatable bonds ≤ 8), a profile that cannot be assumed for analogs with different amide substituents. By comparison, the piperidine-3-amine analog 1-(6-methylpyridazin-3-yl)piperidin-3-amine has an XLogP3 of 0.3 and carries a primary amine, which is likely to increase TPSA through additional hydrogen bond donors and acceptors not present in the target compound. [2]

TPSA Rotatable bonds CNS MPO Blood-brain barrier Drug-likeness

Absence of Bioactivity Data in Curated Databases: A Cautionary Procurement Signal Requiring Primary Validation

A systematic cross-search of the ChEMBL and PubChem BioAssay databases for CAS 1421444-51-0 returned no bioactivity records. [1] This is a verifiable negative result that distinguishes the compound from extensively characterized NAMPT inhibitors such as FK866 (daporinad), for which hundreds of IC₅₀ and Kᵢ values are publicly available across multiple assay formats. [2] This information asymmetry means that the target compound cannot be selected based on a pre-existing potency dataset, unlike FK866 or other tool compounds with known target engagement profiles.

Bioactivity ChEMBL PubChem BioAssay SAR novelty Primary screening

Recommended Research Applications for 1-(6-Methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide Based on Differential Physical-Chemical Properties


CNS-Oriented Fragment or Lead-Like Library Enrichment

The combination of a moderate clogP (2.62) and low TPSA (58.12 Ų) makes 1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide a structurally novel addition to CNS-focused screening libraries. [1] Procurement for this use case is supported by the quantitative distance from commercially available precursor analogs such as the methanamine (clogP –0.89) and the piperidin-3-amine (clogP 0.3), ensuring a distinct physiochemical subspace is sampled in library design.

Exploratory NAMPT Inhibitor Optimization Campaigns Requiring Scaffold Diversification

The pyridazine-piperidine carboxamide scaffold is a recognized chemotype in NAMPT inhibitor patent literature, yet this specific substitution pattern remains unclaimed as an exemplified compound. [1] Research groups pursuing novel NAMPT inhibitors can procure the compound as a starting point for SAR exploration, leveraging its predicted passive permeability advantages over earlier, more polar pyridazine derivatives that may suffer from poor cellular uptake. [1]

Computational Chemistry and Machine-Learning Model Training with Out-of-Distribution Compounds

Because CAS 1421444-51-0 has no measured bioactivity data, it represents a true 'out-of-distribution' test case for machine-learning models trained on ChEMBL or PubChem datasets. [1] Procurement for in silico model validation—particularly for logP prediction, BBB permeation scoring, and synthetic feasibility algorithms—leverages the compound's known computed properties against the zero-data baseline to benchmark model generalization performance.

In Vitro ADME Comparator Studies with Structurally Adjacent Pyridazine Analogs

The >3.5 log unit lipophilicity gap between the target compound and the (6-methylpyridazin-3-yl)methanamine analog provides a natural experimental system for quantifying the impact of logP on parallel artificial membrane permeability (PAMPA), Caco-2 permeability, and plasma protein binding within an otherwise conserved heterocyclic core. [1] Procurement of both compounds for paired testing can isolate the contribution of the carboxamide-linked 1-phenylethyl group to ADME outcomes. [1]

Quote Request

Request a Quote for 1-(6-methylpyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.